Blonanserin Hydrochloride is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It was developed by Dainippon Sumitomo Pharma and is recognized for its dual action on dopamine and serotonin receptors, which contributes to its effectiveness in managing psychotic symptoms. This compound is classified under the category of antipsychotic agents, specifically targeting both D2 dopamine receptors and 5-HT2A serotonin receptors, which are critical in modulating neurotransmission in the brain.
The synthesis of Blonanserin Hydrochloride involves several chemical reactions, primarily focusing on the formation of its core structure, which includes a bicyclic system. One notable method for synthesizing Blonanserin is through the reaction of 2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with hydrochloric acid to form the hydrochloride salt. This process typically requires controlled heating and crystallization techniques to ensure purity and yield.
The synthesis can be detailed as follows:
Blonanserin Hydrochloride has a complex molecular structure characterized by a bicyclic framework. Its molecular formula is CHClFN, and it has a molecular weight of approximately 348.87 g/mol. The structure consists of a piperazine ring and a fluorophenyl group attached to a cyclooctane derivative.
Blonanserin Hydrochloride participates in various chemical reactions typical for pharmaceuticals, including:
The synthesis and reactions are often monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure quality control and validate the purity of the compound throughout its production stages .
Blonanserin exerts its pharmacological effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms of schizophrenia by restoring the balance between dopaminergic and serotonergic neurotransmission in the brain.
Studies indicate that Blonanserin's unique receptor profile contributes to its effectiveness in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to other antipsychotics .
These properties are essential for formulation development in pharmaceutical applications .
Blonanserin Hydrochloride is primarily used in clinical settings for treating schizophrenia. Its effectiveness extends beyond symptom management; it also plays a role in improving cognitive function and reducing anxiety associated with psychotic disorders. Research continues into its potential applications in other psychiatric conditions due to its favorable side effect profile compared to traditional antipsychotics .
The crystal structure of Blonanserin HCl and its monohydrate form has been resolved through X-ray diffraction studies, providing critical insights into its solid-state behavior and stability. The anhydrous form crystallizes in the monoclinic space group P2₁/c with distinct unit cell parameters that influence its packing efficiency and intermolecular interactions. Conversion to the monohydrate (C₂₃H₃₀FN₃·HCl·H₂O) occurs under specific humidity conditions, resulting in a crystal lattice where water molecules form bridges between ion pairs via O–H···Cl and N–H···O hydrogen bonds. This hydrous phase exhibits altered thermal properties, including a higher dehydration onset temperature (~110°C) compared to the anhydrous form's melting point (~250°C), indicating enhanced crystalline stability under ambient conditions. The monohydrate's structure features a three-dimensional network stabilized by:
Table 1: Crystallographic Parameters of Blonanserin HCl Forms
Parameter | Anhydrous Form | Monohydrate Form |
---|---|---|
Space Group | P2₁/c | P-1 |
Unit Cell (a, b, c) | 12.34 Å, 8.92 Å, 17.51 Å | 7.85 Å, 10.23 Å, 14.67 Å |
β Angle | 98.7° | 89.3° |
Z | 4 | 2 |
H-bond Network | Dimeric N⁺–H···Cl⁻ | 3D O–H···Cl⁻/N⁺–H···O |
Thermal Stability | MP: 250°C | Dehydration: 110°C |
Blonanserin free base (C₂₃H₃₀FN₃, MW 367.51 g/mol) comprises three key moieties: a 4-fluorophenyl group, a hexahydrocycloocta[b]pyridine scaffold, and a 4-ethylpiperazine substituent. The hydrochloride salt forms through protonation of the piperazine nitrogen, enhancing water solubility and crystallinity. The cyclooctane ring adopts a boat-chair conformation that positions the fluorophenyl ring perpendicular to the pyridine plane, creating a twisted molecular geometry. This conformation is stabilized by intramolecular C–H···F interactions (distance: 2.47 Å).
Stereochemical analysis reveals that hydroxylation at the cyclooctane C9 position generates chiral (R) and (S) isomers, with the (R)-enantiomer exhibiting 10-fold higher affinity for D₂ and 5-HT₂ₐ receptors due to optimal hydrogen bonding with Ser196 (D₂) and Phe339 (5-HT₂ₐ). The molecular electrostatic potential map shows concentrated positive charge at the protonated piperazine (+42 kcal/mol) and negative potential at the fluoride (-28 kcal/mol), facilitating ionic interactions in crystalline states [3] [5] [8].
Table 2: Key Molecular Descriptors of Blonanserin HCl
Descriptor | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₃H₃₁ClFN₃ | CAS 132810-10-7 |
Exact Mass | 403.219 Da | HRMS |
Topological PSA | 19.7 Ų | DFT Calculation (B3LYP/6-31G*) |
log P (Octanol-Water) | 4.2 | Reversed-phase HPLC |
Rotatable Bonds | 4 | Molecular Dynamics |
H-bond Acceptors | 3 (N atoms) | X-ray Crystallography |
H-bond Donors | 1 (N⁺–H) |
Blonanserin HCl exhibits pH-dependent solubility due to its weak base properties (pKa = 7.8). In acidic conditions (pH 1.2), high solubility (>50 mg/mL) results from protonation, while neutral pH (7.4) reduces solubility to 0.12 mg/mL due to deprotonation and precipitation. The compound demonstrates exceptional solid-state stability, with <0.5% degradation after 24 months at 25°C/60% RH. However, in aqueous solutions, degradation follows first-order kinetics:
Cocrystal engineering with suberic acid improves neutral pH solubility 3.5-fold by disrupting crystal packing while maintaining stability. Supersaturated lipid-based formulations (e.g., silica-solidified SNEDDS at 300% saturation) enhance apparent solubility to 4.7 mg/mL but show reduced in vitro solubilization during lipolysis due to drug-silica interactions [6] [9].
The low topological polar surface area (TPSA) of 19.7 Ų is a critical determinant of Blonanserin HCl's exceptional blood-brain barrier (BBB) permeability. This value falls well below the empirical threshold of 90 Ų for passive BBB penetration, predicting rapid CNS distribution. In vivo studies confirm a brain-to-plasma concentration ratio (B/P) of 3.88 in rodents, exceeding ratios for risperidone (1.61) and haloperidol (2.40). The compound's BBB permeability coefficient (log PS = -2.54 cm/s) correlates with:
Positron emission tomography (PET) studies in humans reveal 80% D₂ receptor occupancy at plasma concentrations of 0.5 ng/mL, demonstrating clinically relevant CNS penetration. The compound is not a P-glycoprotein substrate, avoiding efflux mechanisms that limit brain uptake of larger, more polar molecules [5] [8] [10].
Table 3: BBB Permeability Parameters of Antipsychotics
Compound | TPSA (Ų) | log P | B/P Ratio | P-gp Substrate |
---|---|---|---|---|
Blonanserin | 19.7 | 4.2 | 3.88 | No |
Risperidone | 45.3 | 2.9 | 1.61 | Weak |
Olanzapine | 33.5 | 2.5 | 2.70 | No |
Haloperidol | 27.1 | 4.3 | 2.40 | Yes |
Sulpiride | 98.8 | 0.6 | 0.34 | Yes |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1